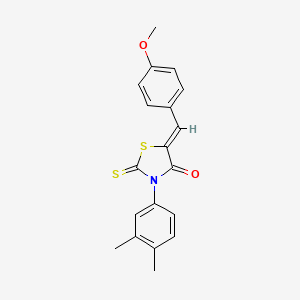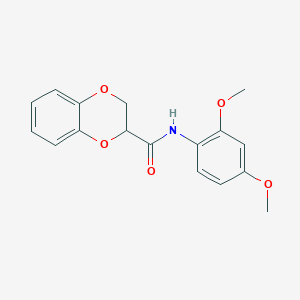
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first discovered in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
作用机制
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide specifically targets the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling proteins, leading to decreased cell proliferation and increased apoptosis. In addition, N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit angiogenesis and metastasis in various cancer models.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, allowing for the investigation of EGFR signaling pathways without interference from other signaling pathways. It also has a well-established synthesis method and is commercially available. However, N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has some limitations, including its potential toxicity and off-target effects. It is important to carefully consider the concentration and duration of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide treatment in experiments to minimize potential toxicity and off-target effects.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current EGFR-targeted therapies. Another area of interest is the investigation of EGFR signaling in other disease contexts, such as neurological disorders and autoimmune diseases. Finally, the development of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs with improved pharmacokinetic properties may lead to the development of more effective cancer therapies.
合成方法
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including acetic anhydride, hydrochloric acid, and dichloromethane. The final product is obtained through column chromatography and recrystallization.
科学研究应用
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been widely used in scientific research to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used to study the downstream signaling pathways activated by EGFR and their role in cancer progression.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-11-7-8-12(15(9-11)21-2)18-17(19)16-10-22-13-5-3-4-6-14(13)23-16/h3-9,16H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWTAPSQKHAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

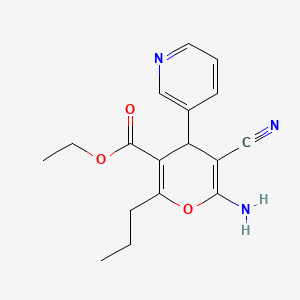
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
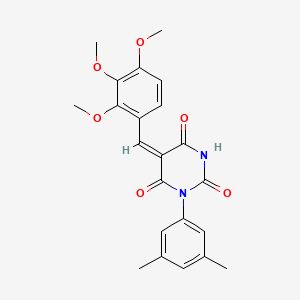
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
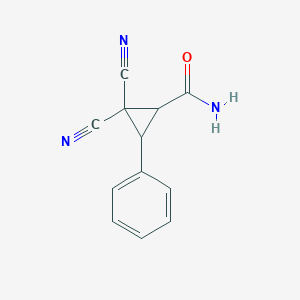
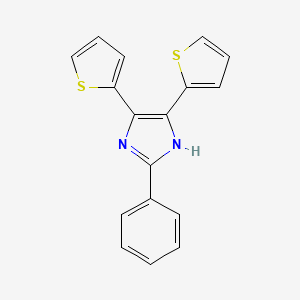
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
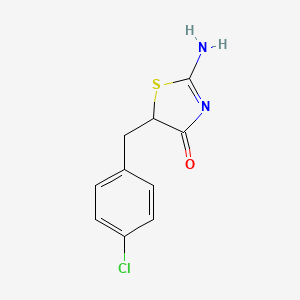
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
